(R)-3-(P-tolyl)morpholine
Description
Properties
IUPAC Name |
(3R)-3-(4-methylphenyl)morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c1-9-2-4-10(5-3-9)11-8-13-7-6-12-11/h2-5,11-12H,6-8H2,1H3/t11-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVJDPIFKBRDIKX-NSHDSACASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2COCCN2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)[C@@H]2COCCN2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10654134 | |
| Record name | (3R)-3-(4-Methylphenyl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10654134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1213118-87-6 | |
| Record name | (3R)-3-(4-Methylphenyl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10654134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-3-(P-tolyl)morpholine typically involves the reaction of ®-3-hydroxymorpholine with p-tolyl isocyanate under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete.
Industrial Production Methods: Industrial production of ®-3-(P-tolyl)morpholine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity ®-3-(P-tolyl)morpholine.
Types of Reactions:
Oxidation: ®-3-(P-tolyl)morpholine can undergo oxidation reactions to form corresponding N-oxides. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reduction of ®-3-(P-tolyl)morpholine can lead to the formation of secondary amines. Reducing agents such as lithium aluminum hydride are typically used.
Substitution: The compound can participate in nucleophilic substitution reactions, where the p-tolyl group can be replaced by other functional groups. Reagents like alkyl halides and aryl halides are commonly used in these reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, room temperature to mild heating.
Reduction: Lithium aluminum hydride, anhydrous conditions, room temperature to reflux.
Substitution: Alkyl halides, aryl halides, polar aprotic solvents, elevated temperatures.
Major Products Formed:
Oxidation: N-oxides of ®-3-(P-tolyl)morpholine.
Reduction: Secondary amines derived from ®-3-(P-tolyl)morpholine.
Substitution: Various substituted morpholine derivatives depending on the substituent introduced.
Scientific Research Applications
Biological Activities
The biological activity of (R)-3-(P-tolyl)morpholine has been extensively studied, particularly in the context of its pharmacological properties. The compound has shown promise in various therapeutic areas, including:
- Antitumor Activity: Research indicates that morpholine derivatives can enhance pharmacological activities. For instance, studies on related compounds suggest that they may exhibit significant antitumor effects against human lung cancer (A-549) and hepatocellular carcinoma (HepG-2) cell lines .
- Antimicrobial Properties: Morpholine-based compounds have been linked to antimicrobial activity, making them candidates for developing new antibiotics or antifungal agents .
- Other Pharmacological Effects: The presence of the morpholine ring contributes to various biological activities such as analgesic, anti-inflammatory, and anticonvulsant effects .
Applications in Drug Development
This compound serves as a critical intermediate in the synthesis of several bioactive compounds. Its applications include:
- Building Block for Complex Molecules: The compound can be utilized as a scaffold for synthesizing more complex heterocycles with desired biological properties. For example, it has been used to create novel pyridopyrimidine derivatives that exhibit various pharmacological effects .
- Molecular Docking Studies: Computational studies have explored the binding affinities and mechanisms of action of this compound with various biological targets. This information is essential for understanding how modifications to the structure can enhance efficacy against specific diseases.
Comparative Analysis with Related Compounds
To better understand the uniqueness of this compound, a comparison with structurally similar compounds is beneficial:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| (S)-3-(P-tolyl)morpholine | Chiral Morpholine | Opposite enantiomer; may exhibit different activity. |
| N-phenylmorpholine | Morpholine Derivative | Contains a phenyl group instead of a tol group. |
| Morpholinoethylbenzene | Morpholino Compound | Lacks chirality; simpler structure. |
| 4-Methylmorpholine | Morpholine Derivative | Methyl substitution alters properties significantly. |
The para-tolyl group in this compound influences its solubility and reactivity compared to these related compounds.
Case Studies
Case Study 1: Antitumor Evaluation
In a study evaluating the antitumor properties of morpholinylchalcones synthesized from this compound, several derivatives demonstrated significant cytotoxicity against cancer cell lines when compared to standard treatments like cisplatin . This highlights the potential for developing new cancer therapies based on this compound.
Case Study 2: Synthesis of Pyridopyrimidines
Another research effort focused on using this compound as a precursor for synthesizing pyridopyrimidine derivatives. These compounds exhibited diverse pharmacological activities, showcasing the versatility of this compound in drug development .
Mechanism of Action
The mechanism of action of ®-3-(P-tolyl)morpholine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the molecular target being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
Positional Isomers: 3- vs. 4-Substituted Morpholines
The position of the p-tolyl group on the morpholine ring significantly influences physicochemical and biological properties. For example:
- In contrast, (R)-3-(p-Tolyl)morpholine requires enantioselective synthesis or resolution due to its chiral center.
Enantiomeric Forms: (R)- vs. (S)-3-Aryl Morpholines
Chirality profoundly impacts biological activity:
- (S)-3-Phenylmorpholine (CAS No. 914299-79-9), an enantiomer of the phenyl-substituted analog, is utilized in synthesizing antidepressants and anticancer agents . The S-configuration may favor binding to specific enzymatic pockets, whereas the R-enantiomer could exhibit divergent pharmacokinetics or toxicity.
- Similarity scores: Computational analyses (e.g., Tanimoto coefficients) indicate that this compound shares ~87% structural similarity with its hydrochloride salt derivative (CAS No. 1624261-27-3) but lower similarity (~0.70–0.80) with chlorophenyl-substituted analogs like 3-(2-chlorophenyl)morpholine hydrochloride (CAS No. 1170797-92-8) .
Substituted Analogs: Halogenated and Heteroaryl Derivatives
- 3-(2-Chlorophenyl)morpholine hydrochloride (CAS No. 1170797-92-8): The electron-withdrawing chlorine atom enhances polarity and solubility compared to the methyl group in this compound. This analog is investigated for central nervous system (CNS) applications due to improved blood-brain barrier penetration .
- Quinoline-morpholine hybrids (e.g., VB-037 in ): These compounds, such as (E)-4-(3-(2-(5-nitroquinolin-2-yl)vinyl)quinolin-2-yl)morpholine, demonstrate potent kinase inhibition (e.g., GSK-3β) but exhibit higher molecular weights (>400 g/mol) and complex synthetic pathways compared to this compound .
Data Tables
Table 1: Structural and Physicochemical Comparison
Biological Activity
(R)-3-(P-tolyl)morpholine is a chiral morpholine derivative that has garnered attention in medicinal chemistry and pharmacology due to its potential biological activities. This compound, characterized by a para-tolyl group at the 3-position of the morpholine ring, exhibits a range of biological effects, including antimicrobial properties and interactions with various biological targets.
Chemical Structure and Properties
The structure of this compound can be represented as follows:
- Chemical Formula : CHNO
- CAS Number : 1213118-87-6
This compound is part of a broader class of morpholines, which are saturated heterocycles containing one nitrogen and one oxygen atom in a six-membered ring. The chirality of this compound is significant, as different enantiomers can exhibit distinct biological activities.
Antimicrobial Properties
Research indicates that this compound possesses notable antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including:
- Enzymes : The compound may modulate enzyme activity, influencing metabolic pathways.
- Receptors : It could interact with various receptors, altering physiological responses.
The exact mechanism remains under investigation, but its structural features suggest it may influence signaling pathways related to cell growth and apoptosis.
In Vitro Studies
- Antimicrobial Efficacy : In vitro studies have shown that this compound exhibits significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these bacteria were found to be lower than those for many conventional antibiotics, indicating a promising alternative for infection control.
- Cell Line Studies : A study using human cell lines indicated that this compound could induce apoptosis in cancer cells at specific concentrations. This effect was linked to the compound's ability to interfere with cellular signaling pathways involved in cell survival .
Comparative Studies
A comparative analysis with other morpholine derivatives revealed that this compound has unique properties that enhance its biological activity. For instance:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| (S)-3-(P-tolyl)morpholine | Chiral Morpholine | Opposite enantiomer; different biological activity |
| N-phenylmorpholine | Morpholine Derivative | Contains a phenyl group instead of a tol group |
| Morpholinoethylbenzene | Morpholino Compound | Lacks chirality; simpler structure |
| 4-Methylmorpholine | Morpholine Derivative | Methyl substitution alters properties significantly |
This table illustrates how the presence of the para-tolyl group in this compound distinguishes it from other similar compounds, potentially influencing its solubility and reactivity.
Future Directions
Given the promising biological activities exhibited by this compound, further research is warranted. Future studies should focus on:
- Mechanistic Studies : Elucidating the precise mechanisms through which this compound exerts its effects.
- In Vivo Evaluations : Conducting animal studies to assess the therapeutic potential and safety profile.
- Structural Modifications : Exploring analogs to enhance efficacy and reduce potential side effects.
Q & A
Q. What are the standard synthetic routes for (R)-3-(p-Tolyl)morpholine, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The synthesis typically involves nucleophilic substitution or reductive amination using morpholine derivatives and p-tolyl-containing precursors. For example, substituting morpholine with p-tolyl halides under basic conditions (e.g., K₂CO₃ in DMF at 80°C) can yield the target compound. Optimization includes adjusting stoichiometry, solvent polarity (e.g., THF vs. DMF), and temperature gradients to minimize side products like N-oxide derivatives . Purification via column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization improves purity.
Q. How can researchers validate the stereochemical purity of this compound?
- Methodological Answer : Chiral HPLC with a polysaccharide-based column (e.g., Chiralpak® IA) and polarimetric analysis are standard. Compare retention times with racemic mixtures or (S)-enantiomer standards. Nuclear Overhauser Effect (NOE) NMR experiments can confirm spatial arrangement of the p-tolyl group relative to the morpholine ring .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Identify protons on the p-tolyl group (δ ~6.8–7.2 ppm for aromatic protons) and morpholine ring (δ ~3.4–4.0 ppm for N-CH₂).
- IR Spectroscopy : Confirm C-O-C stretching (~1120 cm⁻¹) and aromatic C-H bending (~810 cm⁻¹).
- Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ (e.g., m/z 206.1543 for C₁₁H₁₅NO). Cross-reference with PubChem data .
Q. How should researchers design initial biological activity assays for this compound?
- Methodological Answer : Prioritize in vitro kinase inhibition assays (e.g., GSK-3β or CDK5) due to structural similarity to morpholine-based kinase inhibitors . Use SH-SY5Y neuronal cells for neuroactivity screening. Dose-response curves (0.1–100 µM) and IC₅₀ calculations are recommended. Include positive controls (e.g., known kinase inhibitors) and validate results with orthogonal assays (e.g., Western blot for phosphorylated tau) .
Advanced Research Questions
Q. How can stereoselective synthesis of this compound be achieved without racemization?
- Methodological Answer : Use chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis. For example, Pd-catalyzed coupling with chiral ligands (e.g., BINAP) ensures enantiomeric excess (>90%). Monitor reaction progress with chiral GC/MS and quench reactions at low temperatures (−20°C) to prevent epimerization .
Q. What strategies address contradictions in reported biological activity data for morpholine derivatives?
- Methodological Answer : Conduct meta-analyses of published IC₅₀ values, noting assay conditions (e.g., cell line variability, ATP concentrations). Replicate studies under standardized protocols. For instance, discrepancies in β-turn induction efficacy may arise from peptide sequence context; use circular dichroism (CD) to compare structural effects across studies .
Q. How can computational methods predict the reactivity of this compound in complex systems?
- Methodological Answer : Apply QSAR models to correlate substituent effects (e.g., p-tolyl vs. halogenated analogs) with reactivity. Molecular dynamics simulations (e.g., GROMACS) can model interactions with biological targets like tau protein. Density Functional Theory (DFT) calculations predict regioselectivity in substitution reactions .
Q. What are the ethical and safety protocols for handling this compound in vivo studies?
- Methodological Answer : Follow FDA guidelines for non-FDA-approved compounds:
- Institutional Review : Submit protocols to an ethics board (e.g., REB) detailing dose ranges, endpoints, and euthanasia criteria .
- Toxicity Screening : Perform acute toxicity tests in rodents (OECD 423) before long-term studies.
- Data Transparency : Report negative results to avoid publication bias .
Q. How can researchers resolve conflicting spectral data from different databases (e.g., PubChem vs. DSSTox)?
- Methodological Answer : Cross-validate using primary sources (e.g., CAS Common Chemistry for CAS RN 74572-04-6) and replicate analyses in-house. For NMR conflicts, compare solvent effects (CDCl₃ vs. DMSO-d₆) and report acquisition parameters (e.g., 500 MHz vs. 300 MHz) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
